4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde
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Overview
Description
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde is a heterocyclic compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol . This compound is known for its unique structure, which includes a fused pyrroloquinoline ring system. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method includes the reaction of 2-methylindoline with triethylmethane tricarboxylate, followed by amidation with primary amines at controlled temperatures to avoid decomposition . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aldehyde group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the derivative of the compound being studied .
Comparison with Similar Compounds
Similar compounds to 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde include:
4-Hydroxy-2-quinolones: Known for their diuretic and antihypertensive properties.
1,2-Dihydro-4-oxo-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid: Used in the synthesis of various pharmaceuticals.
4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: Studied for their potential antitumor activities. The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraene-10-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHQKLXHVZPNJJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371161 |
Source
|
Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
386715-47-5 |
Source
|
Record name | 1,2-Dihydro-4-oxo-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=386715-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00371161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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